(2S,5S)-2,5-dibenzylpiperazine
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Overview
Description
Xenocockiamide A is a piperazine alkaloid derived from the fungus Aspergillus hancockii. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of certain malignancies that are resistant to conventional drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xenocockiamide A involves the conversion of two molecules of L-phenylalanine to the intermediary piperazine compound. This process is facilitated by non-ribosomal peptide synthetases and reductases. The intermediary piperazine is then subjected to a series of hydroxylations and O-methylations to produce Xenocockiamide A .
Industrial Production Methods
Industrial production of Xenocockiamide A typically involves fermentation processes using Aspergillus hancockii. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of Xenocockiamide A .
Chemical Reactions Analysis
Types of Reactions
Xenocockiamide A undergoes various chemical reactions, including:
Oxidation: Hydroxylation reactions facilitated by cytochrome P450 monooxygenases.
Reduction: Reductive amination reactions.
Substitution: N-cinnamoylation reactions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 monooxygenases, molecular oxygen.
Reduction: Reductases, NADPH.
Substitution: Cinnamic acid, non-ribosomal peptide synthetases.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Xenocockiamide A, such as hancockiamide D .
Scientific Research Applications
Xenocockiamide A has several scientific research applications:
Chemistry: Used as a model compound to study piperazine alkaloid biosynthesis.
Biology: Investigated for its role in fungal metabolism and secondary metabolite production.
Medicine: Explored for its potential as an antitumor agent due to its cytotoxic activity against certain cancer cell lines.
Industry: Potential use in the development of bio-pesticides due to its antimicrobial properties
Mechanism of Action
Xenocockiamide A exerts its effects through multiple molecular targets and pathways. It is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets are still under investigation, but it is thought to interact with key enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Hancockiamide D: Another piperazine alkaloid with similar biosynthetic pathways.
Xenocoumacin 1 and Xenocoumacin 2: Antimicrobial compounds produced by Xenorhabdus nematophila.
Uniqueness
Xenocockiamide A is unique due to its specific hydroxylation and methylation patterns, which confer distinct biological activities compared to other piperazine alkaloids. Its potential therapeutic applications, particularly in oncology, make it a compound of significant interest .
Properties
Molecular Formula |
C18H22N2 |
---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(2S,5S)-2,5-dibenzylpiperazine |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1 |
InChI Key |
MHZXGSQZAQYQPG-ROUUACIJSA-N |
Isomeric SMILES |
C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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